Unraveling the Enigma: A Technical Guide to the CNS Mechanism of Action of Dimorpholamine
Unraveling the Enigma: A Technical Guide to the CNS Mechanism of Action of Dimorpholamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimorpholamine, a compound with a history rooted in respiratory stimulation, presents a compelling puzzle in neuropharmacology. While preliminary studies suggest a complex interplay with central nervous system (CNS) pathways, a definitive mechanism of action remains elusive. This technical guide provides a comprehensive framework for elucidating the neuropharmacological profile of dimorpholamine. By dissecting its chemical structure and drawing parallels with known psychoactive moieties, we propose a series of testable hypotheses centered on its potential interactions with key neurotransmitter systems. This document serves as a roadmap for researchers, offering detailed experimental protocols and the scientific rationale necessary to systematically uncover the core mechanisms by which dimorpholamine exerts its effects on the CNS.
Introduction: The Dimorpholamine Dilemma
Dimorpholamine, chemically identified as N,N'-(ethane-1,2-diyl)bis(N-butylmorpholine-4-carboxamide), is a psychoactive compound with potential therapeutic applications for conditions such as depression and anxiety.[1] Historically classified as a respiratory stimulant or analeptic, its effects on the CNS are thought to be more nuanced.[2] Initial investigations suggest a modulatory role in monoaminergic systems, including serotonin, dopamine, and norepinephrine, potentially through influencing their release and reuptake.[1] Furthermore, preliminary evidence hints at neuroprotective properties mediated by interactions with glutamate receptors and calcium ion channels.[1]
The core challenge in understanding dimorpholamine lies in the scarcity of specific pharmacological data. Its precise molecular targets and the downstream signaling cascades it triggers are yet to be definitively identified. This guide, therefore, adopts a hypothesis-driven approach, leveraging the compound's structural features to propose and experimentally validate its mechanism of action.
Chemical Structure of Dimorpholamine:
The presence of two morpholine rings is a noteworthy feature, as the morpholine moiety is a "privileged pharmacophore" in CNS drug discovery, known to impart favorable pharmacokinetic properties and engage with a variety of receptors.[3][4] The N,N'-disubstituted ethylenediamine core and tertiary amine amide groups further contribute to its potential for interacting with biological targets.[5][6][7][8]
Hypothesized Mechanisms of Action and Experimental Validation
Based on its structural characteristics and the known pharmacology of related compounds, we propose three primary hypotheses for dimorpholamine's mechanism of action on the CNS. For each hypothesis, we provide a detailed experimental framework for its validation.
Hypothesis 1: Modulation of Monoamine Transporters (SERT, DAT, NET)
Rationale: The structural similarity of dimorpholamine's core to known monoamine reuptake inhibitors, coupled with early suggestions of its influence on serotonin, dopamine, and norepinephrine systems, points towards the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) as primary targets.[1] Many CNS-active compounds containing morpholine or related cyclic amine structures exhibit affinity for these transporters.
A. In Vitro Radioligand Binding Assays: To determine the binding affinity of dimorpholamine for SERT, DAT, and NET.
B. In Vitro Neurotransmitter Uptake Assays: To assess the functional effect of dimorpholamine on the reuptake of serotonin, dopamine, and norepinephrine.
Table 1: Summary of In Vitro Assays for Monoamine Transporter Interaction
| Assay | Objective | Key Parameters Measured | Expected Outcome for a Transporter Inhibitor |
| Radioligand Binding | Determine binding affinity | Ki (inhibition constant) | Low nanomolar Ki values for SERT, DAT, and/or NET |
| Neurotransmitter Uptake | Determine functional inhibition | IC50 (half-maximal inhibitory concentration) | Potent inhibition of radiolabeled neurotransmitter uptake |
Experimental Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)
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Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human dopamine transporter (hDAT).
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Assay Buffer: Use a buffer solution, for example, 50 mM Tris-HCl with 120 mM NaCl, pH 7.4.
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Radioligand: Utilize a high-affinity DAT radioligand, such as [³H]WIN 35,428.
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Competition Binding: Incubate a fixed concentration of the radioligand with varying concentrations of dimorpholamine and the hDAT-expressing cell membranes.
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Incubation: Allow the binding to reach equilibrium (e.g., 1-2 hours at room temperature).
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Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
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Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
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Data Analysis: Determine the IC50 value of dimorpholamine and calculate the Ki value using the Cheng-Prusoff equation.
Experimental Protocol: Serotonin Transporter (SERT) Uptake Assay
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Cell Culture: Use a cell line endogenously or recombinantly expressing the human serotonin transporter (hSERT), such as JAR cells or transfected HEK293 cells.[9]
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Assay Medium: Krebs-Ringer-HEPES (KRH) buffer.
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Radiolabeled Substrate: Use [³H]Serotonin ([³H]5-HT).
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Assay Procedure:
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Pre-incubate the cells with varying concentrations of dimorpholamine for a specified time (e.g., 10-20 minutes).
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Initiate uptake by adding a fixed concentration of [³H]5-HT.
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Incubate for a short period to measure the initial rate of uptake (e.g., 10-15 minutes).
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Terminate uptake by rapidly washing the cells with ice-cold buffer.
-
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Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[9]
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Data Analysis: Determine the IC50 value for the inhibition of serotonin uptake.
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Caption: Hypothesized modulation of monoamine transporters by dimorpholamine.
Hypothesis 2: Direct Interaction with GABA-A Receptors
Rationale: Dimorpholamine's historical use as a respiratory stimulant and analeptic suggests potential interaction with systems that regulate neuronal excitability. The GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS, is a known target for analeptic drugs like pentylenetetrazol, which acts as a non-competitive antagonist.[9] The flexible structure of dimorpholamine with its multiple hydrogen bond acceptors could allow it to bind to allosteric sites on the GABA-A receptor complex.
A. Patch-Clamp Electrophysiology: To directly measure the effect of dimorpholamine on GABA-A receptor function.
Table 2: Electrophysiological Assay for GABA-A Receptor Modulation
| Assay | Objective | Key Parameters Measured | Expected Outcome for a GABA-A Antagonist |
| Patch-Clamp | Determine functional modulation | GABA-evoked currents (amplitude, kinetics) | Reduction in the amplitude of GABA-evoked chloride currents |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology on GABA-A Receptors
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Cell Preparation: Use HEK293 cells transiently or stably expressing human GABA-A receptor subunits (e.g., α1β2γ2).
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Recording Configuration: Establish a whole-cell patch-clamp recording configuration.
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Solutions: Use an internal solution containing a high chloride concentration and an external solution suitable for recording chloride currents.
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GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC20-EC50) to elicit a baseline current response.
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Dimorpholamine Application: Co-apply dimorpholamine with GABA to observe any modulation of the GABA-evoked current. Also, apply dimorpholamine alone to test for direct agonist or antagonist effects.
-
Data Acquisition and Analysis: Record the changes in current amplitude and kinetics. Construct concentration-response curves to determine the IC50 of inhibition or EC50 of potentiation.
dot
Caption: Hypothesized interaction of dimorpholamine with the GABA-A receptor.
Hypothesis 3: In Vivo Neurochemical and Behavioral Effects Consistent with CNS Stimulation
Rationale: To bridge the gap between in vitro findings and the overall physiological effects of dimorpholamine, in vivo studies are essential. If dimorpholamine acts as a monoamine reuptake inhibitor or a GABA-A antagonist, it would be expected to increase extracellular levels of monoamines and produce stimulant-like or anxiogenic/pro-convulsant behaviors in animal models.
A. In Vivo Microdialysis: To measure changes in extracellular neurotransmitter levels in awake, freely moving animals.
B. Behavioral Phenotyping: To assess the behavioral effects of dimorpholamine using standardized tests for locomotor activity, anxiety, and depression.
Table 3: In Vivo Assays for CNS Effects
| Assay | Objective | Key Parameters Measured | Expected Outcome for a CNS Stimulant |
| In Vivo Microdialysis | Measure neurotransmitter release | Extracellular levels of dopamine, serotonin, norepinephrine | Increased extracellular concentrations of monoamines |
| Locomotor Activity Test | Assess stimulant effects | Horizontal and vertical activity, distance traveled | Increased locomotor activity |
| Elevated Plus Maze | Evaluate anxiety-like behavior | Time spent in open vs. closed arms, number of entries | Anxiogenic effect (decreased time in open arms) |
| Forced Swim Test | Screen for antidepressant-like effects | Immobility time | Decreased immobility time |
Experimental Protocol: In Vivo Microdialysis in Rats
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Surgical Implantation: Stereotaxically implant a microdialysis probe into a target brain region (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized rat.[10]
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[11]
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Baseline Collection: Collect baseline dialysate samples to establish stable neurotransmitter levels.
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Drug Administration: Administer dimorpholamine (systemically or via reverse dialysis) and continue collecting dialysate samples.
-
Sample Analysis: Analyze the dialysate samples for dopamine, serotonin, and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.[10][11]
-
Data Analysis: Express post-drug neurotransmitter levels as a percentage of the baseline levels.
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Caption: Workflow for in vivo investigation of dimorpholamine's CNS effects.
Synthesis and Future Directions
The elucidation of dimorpholamine's precise mechanism of action requires a systematic and multi-faceted approach. The experimental framework outlined in this guide provides a clear path forward for researchers. By first establishing its in vitro binding and functional profile at key CNS targets and then correlating these findings with in vivo neurochemical and behavioral outcomes, a comprehensive understanding of dimorpholamine's neuropharmacology can be achieved.
Future research should also consider potential secondary mechanisms, such as effects on glutamate and calcium signaling, as initially suggested. Furthermore, structure-activity relationship (SAR) studies on analogs of dimorpholamine could provide valuable insights into the specific structural motifs responsible for its activity and guide the development of more potent and selective compounds for therapeutic use.
References
-
Amines. (n.d.). In Principles of Drug Action 1, Spring 2005. Retrieved from [Link]
-
Dimorpholamine. (n.d.). In DrugFuture. Retrieved from [Link]
- [Pharmacological study of various N-amide derivatives of N',N'-disubstituted ethylene diamine]. (1971). Nihon Yakurigaku Zasshi. Japanese Journal of Pharmacology, 67(4), 435–450.
- Drew, M. R., & Ungless, M. A. (2006). Microdialysis in Rodents. Current Protocols in Neuroscience, Chapter 7, Unit 7.3.
-
What is Dimorpholamine used for? (2024, June 14). In Patsnap Synapse. Retrieved from [Link]
- Electrophysiological Studies of GABA A Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. (2020). Current Protocols in Pharmacology, 89(1), e75.
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). In Gifford Bioscience. Retrieved from [Link]
- East, A., Salazar, D. E., & Martin, S. F. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PloS One, 13(3), e0194903.
- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 596–613.
-
The Porsolt Forced Swim Test in Rats and Mice. (n.d.). In NSW Department of Primary Industries. Retrieved from [Link]
- de Carvalho, G. S. G., Machado, P. A., de Paula, D. T. S., Coimbra, E. S., & da Silva, A. D. (2010). Synthesis, cytotoxicity, and antileishmanial activity of N,N'-disubstituted ethylenediamine and imidazolidine derivatives. The Scientific World Journal, 10, 1723–1730.
- Watson, C. J., & Kennedy, R. T. (2000). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 72(15), 5779–5786.
- Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
- Finn, I. B., & Holtzman, S. G. (1986). Locomotor Activity in Mice During Chronic Treatment With Caffeine and Withdrawal. Pharmacology Biochemistry and Behavior, 24(6), 1639–1644.
- Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2024). Analytical Chemistry.
-
Amines. (n.d.). In Chapter 7. Retrieved from [Link]
- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of Pharmacology and Experimental Therapeutics, 262(1), 1–6.
-
Neurotransmitter Transporter Uptake Assay Kit. (n.d.). In Molecular Devices. Retrieved from [Link]
- Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). In International Journal of Science and Research (IJSR).
- Venkataraman, A., & Ingraham, H. (2023).
-
GABA Stacked.indd. (n.d.). In Nanion Technologies. Retrieved from [Link]
-
SENSITIZATION OF LOCOMOTOR ACTIVITY IN THE MOUSE AS A POTENTIAL INDICATOR OF ABUSE LIABILITY. (n.d.). In PsychoGenics Inc.. Retrieved from [Link]
- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 596–613.
-
Amines. (n.d.). In Principles of Drug Action 1, Spring 2005. Retrieved from [Link]
-
Factsheet on the forced swim test. (2020, October 15). In Understanding Animal Research. Retrieved from [Link]
- Ozkanli, F., Yilmaz, F., & Unsal-Tan, O. (2010). Synthesis and pharmacology of some new N,N-disubstituted dithiocarbamate derivatives. Marmara Pharmaceutical Journal, 14(1), 25–31.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Biomolecular Structure and Dynamics.
-
Figure 1. (A) PatchXpress protocol for the screening of GABA A positive... (n.d.). In ResearchGate. Retrieved from [Link]
-
Dopamine d2 receptor HTRF binding kinetics. (n.d.). In BMG LABTECH. Retrieved from [Link]
-
Experiment No 8. (n.d.). In Scribd. Retrieved from [Link]
- Chebolu, S., & An, H. (2017). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 12(8), 817–829.
-
Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysio. (n.d.). In Sophion Bioscience. Retrieved from [Link]
-
Locomotor Sensitization Study. (n.d.). In Melior Discovery. Retrieved from [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). In University of Würzburg. Retrieved from [Link]
- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 596–613.
- de Carvalho, G. S. G., Machado, P. A., de Paula, D. T. S., Coimbra, E. S., & da Silva, A. D. (2010). Synthesis, Cytotoxicity, and Antileishmanial Activity of N,N'-Disubstituted Ethylenediamine and Imidazolidine Derivatives. The Scientific World Journal, 10, 1723–1730.
- Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology (Clifton, N.J.), 1916, 69–74.
-
Pharmacology of CNS Drugs. (n.d.). In Avens Blog. Retrieved from [Link]
-
The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). In GraphPad. Retrieved from [Link]
- Clark, A. S., & Harding, J. R. (2017). Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters. Journal of Visualized Experiments, (127), 56214.
- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 596–613.
-
Forced Swim Test v.3. (n.d.). In University of Notre Dame. Retrieved from [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). In Master Organic Chemistry. Retrieved from [Link]
- Li, Y., Li, X., & Kennedy, R. T. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(6), 1469–1478.
- Using the rat forced swim test to assess antidepressant-like activity in rodents. (2012).
Sources
- 1. Elevated plus maze protocol [protocols.io]
- 2. va.gov [va.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Pharmacological study of various N-amide derivatives of N',N'-disubstituted ethylene diamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, cytotoxicity, and antileishmanial activity of N,N'-disubstituted ethylenediamine and imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]
